Pentasodium;trifluoroalumane;pentafluoride

Description

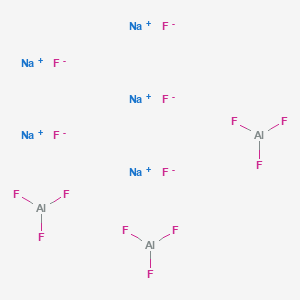

Pentasodium trifluoroalumane pentafluoride (Na₅[AlF₃]F₅) is a hypothetical sodium-aluminum-fluoride complex. For instance, lithium salts such as Li[Al(CF₂CF₂CF₃)H₂I] have been synthesized, but analogous sodium derivatives remain unexplored . The compound likely consists of a central aluminum atom coordinated by fluorine ligands, with sodium counterions stabilizing the structure.

Propriétés

Numéro CAS |

1302-84-7 |

|---|---|

Formule moléculaire |

Al3F14.5Na Al3F14Na5 |

Poids moléculaire |

461.871106 g/mol |

Nom IUPAC |

pentasodium;pentafluoroaluminum(2-);tetrafluoroalumanuide |

InChI |

InChI=1S/3Al.14FH.5Na/h;;;14*1H;;;;;/q3*+3;;;;;;;;;;;;;;;5*+1/p-14 |

Clé InChI |

PPPLOTGLKDTASM-UHFFFAOYSA-A |

SMILES |

[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

F[Al-](F)(F)F.F[Al-2](F)(F)(F)F.F[Al-2](F)(F)(F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Activité Biologique

Overview of Pentasodium Trifluoroalumane Pentafluoride

Pentasodium trifluoroalumane pentafluoride is a coordination compound that contains aluminum and fluorine in its structure. Its unique chemical properties make it an interesting subject for research, particularly in relation to its interactions with biological systems.

Chemical Structure

- Chemical Formula : Na₅AlF₆

- Molecular Weight : Approximately 250 g/mol

- Structure : The compound features a central aluminum atom coordinated by five fluorine atoms and sodium ions, contributing to its stability and reactivity.

Research into the biological activity of pentasodium trifluoroalumane pentafluoride suggests several potential mechanisms through which it may exert effects on biological systems:

- Ion Exchange : The sodium ions can participate in ion exchange processes, potentially affecting cellular ionic balance.

- Fluorine Interaction : The presence of fluorine may influence enzyme activity or receptor binding due to its electronegativity and size.

Potential Biological Effects

While specific studies on this compound are sparse, related compounds in the aluminum and fluorine family have been observed to exhibit various biological activities:

- Antimicrobial Properties : Some aluminum compounds have shown antimicrobial effects, suggesting that pentasodium trifluoroalumane pentafluoride could have similar properties.

- Toxicity Studies : Preliminary studies indicate that certain aluminum-based compounds may have neurotoxic effects, warranting further investigation into the safety profile of this compound.

Case Studies

-

Neurotoxicity Assessment :

- A study evaluated the neurotoxic effects of aluminum fluoride compounds on neuronal cells, indicating potential cytotoxicity at high concentrations. Further research is needed to assess the specific effects of pentasodium trifluoroalumane pentafluoride .

-

Antimicrobial Activity :

- Research on related aluminum compounds suggests they may inhibit bacterial growth. Investigating the antimicrobial potential of pentasodium trifluoroalumane pentafluoride could provide insights into its utility in medical applications .

Research Findings

| Study | Findings |

|---|---|

| Neurotoxicity Assessment | Indicated potential cytotoxic effects of aluminum fluoride complexes on neuronal cells. |

| Antimicrobial Activity | Related compounds showed inhibition of bacterial growth; further studies needed for direct assessment. |

Comparaison Avec Des Composés Similaires

Research Findings and Gaps

- Related perfluoroalkylaluminum compounds are synthesized via reactions of Li[AlH₄] with perfluorinated iodides, but yields and purity are often low .

- Lewis Acidity : Aluminum’s +3 oxidation state and fluorine’s electronegativity suggest moderate Lewis acidity, weaker than SbF₅ but stronger than PF₅. Computational studies on Al(CF₃)₃ indicate tunable acidity via ligand substitution , which could extend to Na₅[AlF₃]F₅.

- Safety and Handling : If analogous to SbF₅ or AsF₅, Na₅[AlF₃]F₅ may hydrolyze to release HF, necessitating stringent safety protocols .

Q & A

Basic Research Questions

Q. What established synthesis methods are used for pentasodium trifluloroalumane pentafluoride, and how is purity assessed?

- Methodological Answer : Synthesis typically involves fluorination reactions under controlled conditions. For example, solid-state reactions between sodium fluoride (NaF) and aluminum trifluoride (AlF₃) in a 5:1 molar ratio at elevated temperatures (300–500°C) may yield the compound. Purity assessment requires:

- X-ray diffraction (XRD) to confirm crystallographic structure and phase purity.

- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify elemental ratios (Na:Al:F).

- Fourier-transform infrared spectroscopy (FTIR) to identify vibrational modes of Al-F bonds (600–800 cm⁻¹) .

Q. How can researchers determine the crystallographic structure of pentasodium trifluoroalumane pentafluoride?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation from a hydrofluoric acid solution.

- Conducting symmetry and space group analysis using software like OLEX2 or SHELX.

- Validating bond lengths (e.g., Al-F: ~1.65 Å) and coordination geometry (octahedral AlF₆³⁻ units) against crystallographic databases (e.g., ICSD) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in synthesis conditions or analytical methods. A systematic approach includes:

- Meta-analysis of published data to identify outliers and methodological biases.

- Replication studies under standardized conditions (e.g., inert atmosphere, purity >99%).

- Theoretical validation using density functional theory (DFT) to calculate formation energies and compare with experimental values .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Use a factorial design to evaluate factors like pH (2–12), temperature (25–80°C), and ionic strength. Steps include:

- Preparing buffered solutions (e.g., HCl/NaOH for acidic/basic conditions).

- Monitoring decomposition via <sup>27</sup>Al NMR to detect AlF₄⁻ or Al(OH)₄⁻ species.

- Applying response surface methodology (RSM) to model stability thresholds (e.g., pH >10 induces hydrolysis) .

Q. How can computational modeling elucidate the electronic structure of pentasodium trifluoroalumane pentafluoride?

- Methodological Answer :

- Density of states (DOS) calculations using software like VASP or Gaussian to map valence/conduction bands.

- Charge distribution analysis via Bader charges to quantify ionic character (Na⁺ vs. AlF₆³⁻).

- Compare with experimental X-ray photoelectron spectroscopy (XPS) data to validate Al 2p and F 1s binding energies .

Data Analysis and Theoretical Frameworks

Q. What statistical frameworks are recommended for analyzing inconsistencies in the compound’s reactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.